5-Bromo-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide
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Overview
Description
5-Bromo-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H11BrN4O2S and a molecular weight of 295.16 g/mol . This compound is known for its unique structure, which includes a bromine atom, a hydrazinyl group, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 5-Bromo-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve bulk manufacturing processes that optimize yield and cost-effectiveness .
Chemical Reactions Analysis
5-Bromo-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 5-Bromo-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with certain biomolecules, leading to the inhibition of enzymatic activities or the disruption of cellular processes. The sulfonamide group may also contribute to its biological effects by interacting with proteins and other cellular components .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide include:
5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide: This compound has a similar structure but with different alkyl groups attached to the nitrogen atoms.
5-Bromo-4-hydrazino-pyridine-3-sulfonic acid dimethylamide: This compound shares the pyridine and sulfonamide groups but differs in the specific substituents attached.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11BrN4O2S |
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Molecular Weight |
295.16 g/mol |
IUPAC Name |
5-bromo-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C7H11BrN4O2S/c1-12(2)15(13,14)6-4-10-3-5(8)7(6)11-9/h3-4H,9H2,1-2H3,(H,10,11) |
InChI Key |
AJAYAOPQMDPHQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=CC(=C1NN)Br |
Origin of Product |
United States |
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